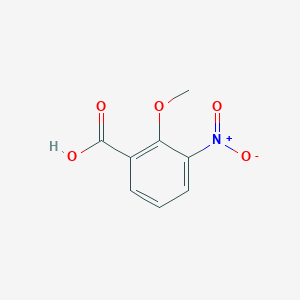

2-Methoxy-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSYODOBBOEWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475856 | |

| Record name | 2-METHOXY-3-NITROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40751-88-0 | |

| Record name | 2-METHOXY-3-NITROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Methoxy 3 Nitrobenzoic Acid

Established Synthetic Pathways

Established synthetic routes are crucial for the reliable production of 2-Methoxy-3-nitrobenzoic acid and related compounds. These pathways have been refined through extensive research to optimize yield, selectivity, and reaction conditions.

Nitration stands as a fundamental method for introducing a nitro group onto an aromatic ring. In the context of substituted benzoic acids, the directing effects of the existing substituents play a critical role in determining the regiochemical outcome of the reaction.

The direct nitration of 3-Methoxybenzoic acid is a primary route for the synthesis of this compound. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The methoxy (B1213986) group (-OCH₃) and the carboxylic acid group (-COOH) on the benzene (B151609) ring direct the incoming nitro group (-NO₂) to the C-2 position.

In a representative procedure, 3-Methoxybenzoic acid is treated with a mixture of 65% nitric acid and concentrated sulfuric acid. The reaction is heated to and maintained at a controlled temperature to ensure the desired regioselectivity and to manage the exothermic nature of the nitration.

Table 1: Reaction Conditions for the Nitration of 3-Methoxybenzoic Acid

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3-Methoxybenzoic acid | |

| Reagents | 65% Nitric Acid, Concentrated Sulfuric Acid | |

| Temperature | 40-45°C | |

| Reaction Time | 4 hours | |

| Product | This compound |

Purification of the resulting this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695), to yield a product with high purity.

The synthesis of structural analogues, such as 2-Methyl-3-nitrobenzoic acid, can be achieved through the nitration of 2-methylbenzoic acid (o-toluic acid). ontosight.ai This compound is structurally similar to the target molecule, with a methyl group in place of the methoxy group.

A method for synthesizing 2-nitro-3-methylbenzoic acid involves the reaction of powdered m-methylbenzoic acid with nitric acid at low temperatures, ranging from -30 to -15°C. google.com This process demonstrates high conversion rates and selectivity for the target product. google.com For instance, reacting powdered m-methylbenzoic acid at -22.5°C for 42 minutes resulted in a 99.7% conversion rate of the starting material and 82.4% selectivity for the 2-nitro-3-methylbenzoic acid product. google.com

Table 2: Research Findings on the Nitration of m-Methylbenzoic Acid

| Parameter | Finding | Source |

|---|---|---|

| Reactant | Powdery m-methylbenzoic acid | google.com |

| Reagent | Nitric Acid | google.com |

| Reaction Temperature | -30 to -15°C | google.com |

| Conversion Rate | Up to 99.7% | google.com |

The physical properties of the resulting 2-Methyl-3-nitrobenzoic acid include a melting point of 182-184°C. sigmaaldrich.com

An alternative route to produce meta-substituted nitrobenzoic acids involves a two-step process: the nitration of methyl benzoate (B1203000) followed by the hydrolysis of the resulting ester. This method is often preferred for synthesizing m-nitrobenzoic acid as it can lead to higher yields and easier separation from isomeric byproducts compared to the direct nitration of benzoic acid. orgsyn.orgwikipedia.org

The first step is the nitration of methyl benzoate using a mixed acid of concentrated nitric acid and sulfuric acid. google.com The ester group directs the nitration to the meta position. The resulting methyl m-nitrobenzoate is then hydrolyzed to m-nitrobenzoic acid. orgsyn.orgquora.com The hydrolysis, or saponification, is typically carried out by heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). orgsyn.org Following saponification, the reaction mixture is acidified to precipitate the m-nitrobenzoic acid. orgsyn.org This method can achieve yields of 90–96% for the hydrolysis step. orgsyn.org

Table 3: Synthesis of m-Nitrobenzoic Acid via Methyl Benzoate

| Step | Description | Reagents | Source |

|---|---|---|---|

| 1. Nitration | Nitration of methyl benzoate to form methyl m-nitrobenzoate. | Concentrated HNO₃, Concentrated H₂SO₄ | google.com |

This synthetic strategy highlights the utility of using ester protecting groups to control selectivity in electrophilic aromatic substitution reactions.

The oxidation of a methyl group on a substituted toluene (B28343) offers another pathway to synthesize the corresponding benzoic acid. This approach is particularly useful when the appropriately substituted toluene derivative is readily available.

The oxidation of 3-nitro-o-xylene is a method used to produce the structural analogue 2-methyl-3-nitrobenzoic acid. ontosight.aigoogle.com This reaction involves the selective oxidation of one of the two methyl groups on the xylene ring. The methyl group at the 2-position (ortho to the nitro group) is typically oxidized.

Various oxidizing agents have been employed for this transformation. One method uses dilute nitric acid, though this can require an autoclave and carries explosion risks. google.com A cleaner and safer alternative involves using oxygen from the air as the oxidant in the presence of a catalyst. google.com This process can be carried out at normal pressure at temperatures between 90-100°C and can achieve yields of up to 80%. google.com

Another documented laboratory-scale synthesis uses a combination of hydrogen peroxide, manganese acetate (B1210297), and cobalt acetate in n-hexanoic acid at 60°C, which resulted in an 87% yield of 2-methyl-3-nitrobenzoic acid. chemicalbook.com Co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid can also occur when using oxygen and dilute nitric acid under specific conditions. patsnap.com

Table 4: Oxidation Methods for 3-Nitro-o-xylene

| Oxidizing System | Temperature | Yield | Source |

|---|---|---|---|

| Oxygen, Catalyst | 90-100°C | Up to 80% | google.com |

| Hydrogen Peroxide, Mn(OAc)₂, Co(OAc)₂ | 60°C | 87% | chemicalbook.com |

| Dilute Nitric Acid, Oxygen | 145-150°C | 80.04% (as crude product) | patsnap.com |

These oxidation methodologies provide versatile options for converting nitrotoluene derivatives into valuable nitrobenzoic acid intermediates.

Oxidation of Substituted Toluene Derivatives

Carboxylation of 2-Methyl-3-nitrotoluene (for structural analogues)

The synthesis of structural analogues, such as 2-methyl-3-nitrobenzoic acid, can be achieved through the carboxylation of 2-methyl-3-nitrotoluene. ontosight.ai This process involves the introduction of a carboxyl group (-COOH) into the molecule. One method for carboxylation involves the use of carbon dioxide in the presence of a strong base. For instance, various active methylene (B1212753) compounds can be carboxylated at room temperature using carbon dioxide and the potassium salt of benzophenone (B1666685) oxime. nii.ac.jp While this specific method has been applied to compounds like indene (B144670) and cyclohexanone, the principles could be adapted for the carboxylation of a methyl group activated by a nitro group on an aromatic ring. nii.ac.jp

Another approach involves the oxidation of the methyl group of 3-nitro-o-xylene to a carboxylic acid. google.com A patented method describes the oxidation of 3-nitro-o-xylene using oxygen in the presence of an organic solvent and a catalyst at 90-100°C. google.com This process yields 2-methyl-3-nitrobenzoic acid with a reported yield of up to 80% and is presented as a cleaner production method with low risk and pollution. google.com A similar oxidation is detailed using hydrogen peroxide as the oxidant in the presence of cobalt (II) acetate and manganese (II) acetate, achieving a yield of 87%. chemicalbook.com

The carboxylation of active methylene compounds is influenced by the reactivity of the methylene group and the chosen solvent. nii.ac.jp Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective in these reactions. nii.ac.jp

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. This section explores advanced synthetic approaches for preparing nitroaromatic compounds and their precursors, emphasizing green chemistry principles.

Catalytic Oxidation Methods

Catalytic oxidation presents a greener alternative to traditional stoichiometric oxidation methods for converting methylarenes to carboxylic acids. rsc.org The commercial production of benzoic acid has historically relied on homogeneous cobalt acetate in acetic acid at high temperatures and pressures, a process that consumes significant energy and generates toxic acidic waste. rsc.org

Modern approaches focus on heterogeneous catalysts that can operate under milder conditions. For example, a heterogeneous catalyst, Envirocat EPAC, can facilitate the liquid-phase oxidation of toluene and its derivatives at atmospheric pressure and lower temperatures, using a carboxylic acid promoter and eliminating the need for a solvent. rsc.org This significantly reduces energy consumption and waste production. rsc.org

Various metal-based catalysts have been investigated for the aerobic oxidation of methylarenes. The combination of N-hydroxyphthalimide (NHPI) with catalysts like cobalt (II) acetate has proven effective for the selective oxidation of methylarenes to aromatic carboxylic acids at room temperature in an acetic acid medium. beilstein-journals.org Other research has explored the use of manganese-based nanomaterials, such as MnMoO₄, for the oxidation of toluene to benzaldehyde (B42025) and benzyl (B1604629) alcohol using hydrogen peroxide as a green oxidant. nih.gov Furthermore, Anderson-type polyoxometalate-based metal-organic frameworks (POMOFs) have been shown to be efficient heterogeneous catalysts for the selective oxidation of benzylic C-H bonds under mild conditions. rsc.org

The table below summarizes various catalytic systems used for the oxidation of toluene, a model substrate for methylarene oxidation.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Key Findings |

| Co(OAc)₂/[bmim][Br] | O₂ | Acetic Acid | 130–160 | High activity and lower corrosion compared to commercial systems. acs.org |

| MnMoO₄ nanomaterials | H₂O₂ | - | 80 | Efficient conversion of toluene to benzaldehyde and benzyl alcohol. nih.gov |

| Pt/γ-Al₂O₃ | - | - | Low Temperature | Efficient catalytic combustion of toluene. nih.gov |

| POMOF-1/NHPI | O₂ (1 atm) | - | - | High activity and selectivity for converting methylarenes to aryl carboxylic acids. rsc.org |

| Envirocat EPAC | - | Solvent-free | Atmospheric Pressure | Greener process with reduced energy and waste. rsc.org |

Utilizing Air/Oxygen as Oxidant

The use of air or molecular oxygen as the primary oxidant is a cornerstone of green chemistry as it is abundant, inexpensive, and its byproduct is water. google.com Research has demonstrated the feasibility of using air for the direct oxidation of aromatic methylbenzenes to their corresponding carboxylic acids. google.com One patented process utilizes metalloporphyrin catalysts to achieve high efficiency and selectivity in the air oxidation of aromatic methylbenzenes at temperatures between 50-250°C and pressures of 1-20 atm. google.com This method reports conversion rates of 50-90% and selectivity for the carboxylic acid between 50-95%. google.com

The selective aerobic oxidation of toluene has been achieved using a catalytic system of Co(OAc)₂ and task-specific organic salts like [bmim][Br], with oxygen as the oxidant. acs.org This system demonstrated high activity in converting toluene to benzoic acid. acs.org

Nitration with Alternative Reagents (e.g., acetic anhydride (B1165640)/HNO₃)

Traditional nitration methods often employ aggressive reagents like a mixture of sulfuric and nitric acids, which can lead to over-reaction, poor selectivity, and the generation of significant hazardous waste. serdp-estcp.mil A cleaner alternative involves the use of nitric acid with acetic anhydride. This combination forms acetyl nitrate (B79036) in situ, which is a milder nitrating agent. quora.com

This method has been successfully used for the nitration of various aromatic compounds. For instance, the nitration of furan, which is sensitive to strong acids, is effectively carried out using nitric acid and acetic anhydride to form 2-nitrofuran. quora.com The use of zeolite catalysts in conjunction with nitric acid and acetic anhydride can further enhance para-selectivity and allow for the catalyst to be recycled, minimizing waste. This solvent-free process yields quantitative conversions and the only byproduct is acetic acid, which can be easily removed by distillation.

Quantum mechanics calculations suggest that in Menke nitration, which uses copper nitrate and acetic anhydride, the active nitrating species is acetyl nitrate (AcONO₂), and the reaction proceeds through a six-membered ring transition state. wuxibiology.com

Flow Chemistry in Nitration Processes

Flow chemistry offers significant advantages over traditional batch processing for nitration reactions, which are often highly exothermic and fast. microflutech.combeilstein-journals.org Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, precise temperature control, and enhanced safety by minimizing the reaction volume. vapourtec.comrsc.org

The nitration of aromatic compounds in continuous flow systems can lead to improved yields, higher selectivity, and reduced reaction times compared to batch methods. vapourtec.com For example, Novartis reported the successful use of a Vapourtec flow chemistry setup to produce 250g of a nitrated product in a single day, a task that was problematic in batch mode. vapourtec.com

Flow chemistry also allows for the use of less concentrated acids and can minimize the formation of byproducts, simplifying purification. vapourtec.com Recent developments include the use of solid acid catalysts in packed bed reactors for the continuous-flow nitration of aromatic compounds with aqueous nitric acid, demonstrating high yields and catalyst stability over long-term operation. acs.org A scalable continuous-flow microreaction process has been developed for the mononitration of various aromatic compounds with high selectivity and yield, which also incorporates a waste acid recycling strategy. rsc.org

Waste Minimization and Environmental Impact Mitigation

A primary goal of green chemistry is the reduction or elimination of hazardous waste. rsc.org In the context of nitration, traditional methods using mixed acids generate significant amounts of "spent acid," which is environmentally unfriendly and costly to dispose of. google.com

The use of solid acid catalysts, such as zeolites, in nitration processes is a key strategy for waste reduction. serdp-estcp.mil These catalysts can be recovered and reused, and they can improve the selectivity of the reaction, preventing the formation of undesirable isomers that require difficult and waste-generating purification steps. serdp-estcp.mil For example, the use of H-ZSM-5 zeolite in the nitration of toluene can suppress the formation of the meta-isomer, which ultimately leads to the generation of "red water," a hazardous waste stream in TNT production. serdp-estcp.mil

Solvent-free reaction conditions, as seen in the nitric acid-acetic anhydride-zeolite system, further contribute to waste minimization by eliminating the need for solvent purchase, handling, and disposal. rsc.org The development of processes that utilize stoichiometric amounts of reagents and produce easily separable, non-hazardous byproducts represents a significant advancement in environmentally benign chemical synthesis.

Regioselectivity and Isomer Control in Synthesis

The primary method for synthesizing nitrobenzoic acid derivatives is through the nitration of a corresponding benzoic acid precursor. orgsyn.orgtruman.edu In the case of this compound, the starting material is 2-methoxybenzoic acid. The directing effects of the methoxy (-OCH3) and carboxylic acid (-COOH) groups on the aromatic ring are crucial in determining the position of the incoming nitro (-NO2) group.

The methoxy group is a strong activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. This leads to a mixture of isomers upon nitration. The desired this compound is the ortho-nitro isomer with respect to the methoxy group.

Controlling the reaction conditions is paramount to favor the formation of the desired this compound isomer. Key strategies include:

Temperature Control: Maintaining low temperatures during the nitration reaction is critical for minimizing the formation of unwanted isomers. For instance, in the nitration of benzoic acid, keeping the temperature below 0°C helps to reduce the formation of the ortho-product. truman.edu For the synthesis of similar compounds, temperatures between -30°C and -15°C have been employed to achieve high selectivity. google.com

Nitrating Agent: The choice and composition of the nitrating agent significantly influence the isomer ratio. A common nitrating mixture is a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). truman.edu The use of fuming nitric acid under controlled low-temperature conditions has also been documented. Another approach involves using a mixture of nitric acid and acetic anhydride, which can offer a greener and more selective nitration process. researchgate.net

Solvent Selection: The solvent can impact reagent solubility and stabilize reactive intermediates, thereby influencing the reaction's regioselectivity. Dichloroethane has been used as a solvent to enhance reagent solubility and stabilize reactive intermediates during nitration.

A study on the nitration of 3-methoxybenzoic acid reported that using a mixture of nitric acid and acetic anhydride can lead to yields exceeding 98% with high purity of the desired nitro compound. While this is for a different isomer, the principle of using alternative nitrating systems to enhance selectivity is relevant.

Table 1: Reaction Conditions and Isomer Ratios in Nitration Reactions

| Starting Material | Nitrating Agent | Temperature | Solvent | Reported Isomer Ratio/Selectivity |

| 2-Methoxybenzoic Acid | Fuming Nitric Acid | -20°C to 5°C | Dichloroethane | 11% isomer ratio (unspecified isomers) |

| m-Methylbenzoic Acid | Nitric Acid | -30°C to -15°C | Not Specified | High selectivity for 2-nitro-3-methylbenzoic acid google.com |

| 3-Methoxybenzoic Acid | Nitric Acid/Acetic Anhydride | Ice bath | Acetic Anhydride | >98% yield with high purity of the desired isomer |

The primary by-products in the synthesis of this compound are its positional isomers, such as 2-methoxy-4-nitrobenzoic acid, 2-methoxy-5-nitrobenzoic acid, and 2-methoxy-6-nitrobenzoic acid. google.com The formation of dinitro derivatives is also a possibility, especially at higher temperatures.

Effective management of these by-products is crucial for obtaining a pure final product. The main strategies for by-product management are:

Prevention through Optimized Reaction Conditions: As discussed in the previous section, careful control of temperature and the choice of nitrating agent and solvent can minimize the formation of by-products.

Purification Techniques: After the reaction, the crude product containing a mixture of isomers and other impurities must be purified. Common purification methods include:

Recrystallization: This is a standard technique used to separate isomers based on their different solubilities in a particular solvent. For example, recrystallization from ethanol is used to purify 3-methoxy-2-nitrobenzoic acid from its isomers. Similarly, a mixture of isopropanol (B130326) and water can be used for recrystallization to remove isomers. google.com

Column Chromatography: This technique can be employed for more challenging separations of isomers.

Filtration and Washing: After precipitation of the product, thorough washing with cold water is essential to remove residual acids and other water-soluble impurities. truman.edu

Decolorization: Activated carbon can be used to remove colored impurities from the product. google.com

A patent for the preparation of 2-methyl-3-nitrobenzoic acid highlights that traditional oxidation methods can lead to by-products like 2-methyl-6-nitrobenzoic acid and 3-nitrophthalic acid. google.com A newer method using oxygen as the oxidizing agent is presented as a cleaner production method with a higher yield and lower pollution. google.com

Table 2: Common By-products and Management Strategies

| By-product Type | Example(s) | Management Strategy |

| Positional Isomers | 2-Methoxy-4-nitrobenzoic acid , 2-Methoxy-6-nitrobenzoic acid google.com | Recrystallization google.com, Column Chromatography |

| Dinitro Derivatives | Dinitromethoxybenzoic acids | Low-temperature reaction conditions |

| Oxidation By-products | 3-Nitrophthalic acid google.com | Use of alternative, cleaner oxidation methods google.com |

| Unreacted Starting Material | 2-Methoxybenzoic acid | Recrystallization |

Chemical Reactivity and Transformation Studies of 2 Methoxy 3 Nitrobenzoic Acid

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

Reduction to Amino Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the corresponding aniline (B41778) derivative. In the case of 2-Methoxy-3-nitrobenzoic acid, this reaction produces 2-Methoxy-3-aminobenzoic acid, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. chemimpex.com

A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas. msu.edu Another effective method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid. msu.edu

A specific method for the reduction of nitrobenzoic acid compounds, including those with methoxy (B1213986) substituents, involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. This process includes neutralizing the nitrobenzoic acid with an inorganic base to form the carboxylate salt, which is then reduced. This method is highlighted for its efficiency and high yield under relatively mild conditions.

Table 1: Comparison of Reduction Methods for Nitroarenes

| Reducing Agent/System | General Conditions | Comments |

| H₂/Pd, Pt, or Ni | Hydrogen gas pressure, solvent | Common and effective for a wide range of nitro compounds. |

| Fe, Sn, or Zn in acid | Acidic medium (e.g., HCl) | Classical method, often used in industrial applications. |

| Hydrazine hydrate/catalyst | Basic medium, 40-110°C | Offers high yields for substituted nitrobenzoic acids. |

| Polyoxometalate redox mediator | Aqueous solution, room temperature | An electrocatalytic method that is highly selective. nih.govacs.org |

Formation of Reactive Intermediates

The reduction of a nitro group does not always proceed directly to the amine. Depending on the reaction conditions and the reducing agent, several stable or transient intermediates can be formed. The initial step in the reduction often involves the formation of a nitrosobenzene (B162901) derivative. rsc.org Further reduction can lead to a hydroxylamine (B1172632) intermediate. rsc.org These intermediates are reactive and can participate in subsequent reactions.

Another important reactive intermediate that can be generated from nitroaromatic compounds is a nitrobenzyl carbanion. uvic.cadntb.gov.ua While not directly formed from the reduction of the nitro group itself, the presence of the strongly electron-withdrawing nitro group can facilitate the deprotonation of a benzylic position if one were present. In the context of this compound, while it lacks a benzylic proton, related nitroaromatic compounds are known to form such carbanions, which are key in various synthetic transformations. uvic.ca The electrochemical reduction of nitro substrates can also be tuned to form specific reactive nitrogen intermediates. acs.org

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a variety of chemical modifications, including the formation of esters and salts.

Esterification Reactions

Esterification of this compound can be readily achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This equilibrium reaction typically involves heating the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). truman.edu The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. truman.edu

For instance, the esterification of the related 3-nitrobenzoic acid with methanol (B129727) in the presence of sulfuric acid is a well-documented procedure that can be extrapolated to this compound. truman.edu The general reaction is as follows:

C₈H₇NO₅ + ROH ⇌ C₈H₆(NO₂)COOR + H₂O (this compound + Alcohol ⇌ Ester + Water)

A patent for the esterification of nitrobenzoic acids with glycerol (B35011) highlights heating the mixture above 100°C in the presence of an acid catalyst and an entraining liquid to remove the water formed and drive the equilibrium towards the product. google.com

Salt Formation

As a carboxylic acid, this compound readily reacts with bases to form salts. This is a standard acid-base neutralization reaction. With inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), it forms the corresponding sodium or potassium 2-methoxy-3-nitrobenzoate salt and water. nih.gov

C₈H₇NO₅ + NaOH → C₈H₆NNaO₅ + H₂O

It also reacts with organic bases, such as amines, to form the corresponding ammonium (B1175870) carboxylate salts. nih.gov The formation of these salts often increases the solubility of the compound in aqueous solutions.

Reactions Involving the Methoxy Group

The methoxy group is an ether linkage on the aromatic ring. Under certain conditions, this group can undergo cleavage. Aryl methyl ethers, like this compound, are generally stable but can be cleaved by strong acids.

The cleavage of aryl ethers typically requires harsh conditions, such as heating with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. This would yield 3-hydroxy-2-nitrobenzoic acid and a methyl halide.

Table 2: General Reagents for Aryl Methyl Ether Cleavage

| Reagent | General Conditions | Products |

| Hydroiodic Acid (HI) | Heating | Phenol derivative + Methyl iodide |

| Hydrobromic Acid (HBr) | Heating | Phenol derivative + Methyl bromide |

| Boron Trichloride (B1173362) (BCl₃) | Milder conditions, often selective | Phenol derivative + Chloromethane |

The presence of a sterically hindering group adjacent to the methoxy group can influence the rate of cleavage. rsc.org In this compound, the ortho-nitro group provides significant steric hindrance. Boron trichloride (BCl₃) has been shown to be an effective reagent for the selective cleavage of sterically hindered methoxy groups under milder conditions than those required by hydrogen halides. rsc.org

Aromatic Ring Transformations

The reactivity of a benzene (B151609) ring toward electrophilic aromatic substitution (EAS) is heavily influenced by the electronic properties of its substituents. In this compound, the ring is substituted with one activating group (methoxy, -OCH₃) and two deactivating groups (nitro, -NO₂; and carboxylic acid, -COOH).

The nitro and carboxylic acid groups are potent deactivating groups due to their strong electron-withdrawing nature through both inductive and resonance effects. These groups remove electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. ncert.nic.in Consequently, electrophilic substitution on this compound would require harsh reaction conditions.

The directing effects of the substituents are as follows:

-COOH (at C1): Deactivating, meta-directing.

-OCH₃ (at C2): Activating, ortho, para-directing.

-NO₂ (at C3): Deactivating, meta-directing.

The combined influence of these groups results in a significantly deactivated aromatic ring. The activating effect of the methoxy group is largely overcome by the two powerful deactivating groups. Any potential electrophilic attack would be directed to the positions least deactivated, which are typically influenced by a complex interplay of all substituents. The acidity of substituted benzoic acids can serve as an indicator of the electronic effects of the substituents; electron-withdrawing groups like the nitro group increase acidity by stabilizing the conjugate base, which correlates with the deactivation of the ring toward electrophilic substitution. ncert.nic.in

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Substrates like this compound, containing nitro and methoxy substituents, are often compatible with these modern synthetic methods.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. Decarboxylative versions of this reaction have been developed where carboxylic acids are used as aryl sources. A protocol for the decarboxylative Heck vinylation of 2-nitrobenzoates has been established using a Pd(OAc)₂ catalyst with CuF₂ as an additive, coupling various olefins with 2-nitrobenzoates to yield vinyl arenes. beilstein-journals.orgnih.gov This demonstrates the feasibility of using the carboxylate group of a nitrobenzoic acid derivative as a leaving group in a coupling reaction.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide or triflate. It is one of the most widely used cross-coupling reactions due to its mild conditions and the low toxicity of boron reagents. rsc.orgrsc.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgrose-hulman.edu The functional groups present in this compound are generally tolerant of Suzuki coupling conditions, making it a plausible substrate for creating biaryl compounds, provided it is first converted to an aryl halide or triflate. rsc.org

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org Like other palladium-catalyzed reactions, it could be applied to a halogenated derivative of this compound to introduce alkynyl moieties. rsc.org

Table 1: Overview of Potential Coupling Reactions for this compound Derivatives

| Coupling Reaction | Reactant 1 (from derivative) | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Heck (Decarboxylative) | 2-Nitrobenzoate | Alkene | Pd(OAc)₂ / CuF₂ | Vinyl Arene |

| Suzuki-Miyaura | Aryl Halide/Triflate | Organoboron Compound | Pd(0) complex / Base | Biaryl |

| Sonogashira | Aryl Halide/Triflate | Terminal Alkyne | Pd(0) complex / Cu(I) | Arylalkyne |

Electrophilic Aromatic Substitution (Deactivation Effects)

Reaction Mechanisms and Kinetic Investigations

Understanding the mechanisms and kinetics of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions.

A primary reaction of the carboxylic acid group is amide bond formation. The direct amidation of carboxylic acids with amines is often challenging and requires activation of the carboxyl group. Mechanistic studies have explored various activating agents. For instance, chlorosilanes can be used to generate a reactive silyl (B83357) ester intermediate in situ. The amine can then attack this intermediate to form the amide. thieme-connect.com Another approach involves using triphenylphosphine (B44618) and N-chlorophthalimide to generate reactive chloro- and imido-phosphonium salts, which activate the carboxylic acid towards nucleophilic attack by the amine. acs.org Catalytic methods using borate (B1201080) esters have also been developed, with kinetic and NMR studies suggesting a mechanism involving the formation of acyloxyborate or boronate species that act as mixed anhydrides. ucl.ac.uk

Derivatives, Analogues, and Structural Modifications of 2 Methoxy 3 Nitrobenzoic Acid

Synthesis of Ester Derivatives (e.g., Methyl 2-methoxy-3-nitrobenzoate)

Esterification of 2-methoxy-3-nitrobenzoic acid is a common modification. The synthesis of its methyl ester, methyl 2-methoxy-3-nitrobenzoate, is a key example. chemshuttle.com This process typically involves reacting the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. truman.edu A general method for esterifying nitrobenzoic acids involves heating a mixture of the acid and glycerol (B35011) with a soluble acid catalyst and an entraining liquid to remove the water formed during the reaction. google.com

The resulting ester, methyl 2-methoxy-3-nitrobenzoate, is a valuable intermediate in organic synthesis. chemshuttle.comsigmaaldrich.com For instance, it can be used in the synthesis of more complex molecules for pharmaceutical research. chemshuttle.com

A related compound, methyl 4-methoxy-3-nitrobenzoate, is noted as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, with its methoxy (B1213986) group enhancing solubility in organic solvents and the nitro group increasing reactivity. chemimpex.com

Table 1: Ester Derivatives of Methoxy-Nitrobenzoic Acids

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| Methyl 2-methoxy-3-nitrobenzoate | 90564-26-4 | C9H9NO5 | Ester derivative used in organic synthesis. chemshuttle.comsigmaaldrich.com |

| Methyl 4-methoxy-3-nitrobenzoate | 40757-20-8 | C9H9NO5 | Intermediate for pharmaceuticals and agrochemicals. chemimpex.com |

| 2-(Methoxycarbonyl)-3-nitrobenzoic acid | 6744-85-0 | C9H7NO6 | A related ester and carboxylic acid derivative. ambeed.com |

| methyl 4-[(2-methoxy-2-oxoethyl)amino]-3-nitrobenzoate | 698985-06-7 | C11H12N2O6 | A more complex ester derivative. fluorochem.co.uk |

Amide Derivatives Synthesis and Characterization

Amide derivatives of methoxy-nitrobenzoic acids are synthesized for various applications, including pharmaceutical development. For example, N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide is an important intermediate in the synthesis of the anticoagulant drug betrixaban. google.com Its synthesis involves the amidation of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine. google.com Another example is (E)-N-((Dimethylamino)methylene)-2-methoxy-3-nitrobenzamide, which is an impurity of the drug Deucravacitinib. synzeal.com

The synthesis of amide derivatives can be achieved through various methods. One common approach involves the ring-opening reaction of a benzoxazinone (B8607429) with an amine. For instance, N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide (B126) was synthesized by reacting 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methyl aniline (B41778). ajol.info The characterization of these amide derivatives is typically performed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. ajol.info

Halogenated Analogues (e.g., 5-Chloro-3-methoxy-2-nitrobenzoic acid)

Halogenated analogues of this compound are important building blocks in organic synthesis, particularly for the production of pharmaceuticals. biosynth.com These compounds feature one or more halogen atoms on the benzene (B151609) ring, which can significantly influence their reactivity and biological activity.

Examples of halogenated analogues include:

5-Chloro-3-methoxy-2-nitrobenzoic acid : A versatile building block used in the synthesis of complex compounds. biosynth.com

5-Chloro-2-methoxy-3-nitrobenzoic acid : Another halogenated derivative with applications in chemical synthesis. biosynth.comsigmaaldrich.comchemicalbook.com

The introduction of a halogen atom can alter the electronic properties of the aromatic ring, providing a handle for further functionalization through various cross-coupling reactions.

Table 2: Halogenated Analogues

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 5-Chloro-3-methoxy-2-nitrobenzoic acid | 1017059-14-1 | C8H6ClNO5 |

| 5-Chloro-2-methoxy-3-nitrobenzoic acid | 89894-14-4 | C8H6ClNO5 |

Reduced Nitro Group Derivatives (Amino-substituted benzoic acids)

The reduction of the nitro group in this compound and its derivatives leads to the formation of amino-substituted benzoic acids. This transformation is a crucial step in the synthesis of many biologically active compounds. For example, 3-amino-2-(cyclopropylmethoxy)benzoic acid can be synthesized by the nitration of 2-(cyclopropylmethoxy)benzoic acid followed by the reduction of the nitro group. This reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents like iron powder or tin chloride.

Similarly, the reduction of 2-methyl-3-nitrobenzoic acid is a key step in the synthesis of 2-methyl-3-methoxybenzoic acid, which is an important intermediate for the insecticide methoxyfenozide. google.com The reduction of 5-(benzyloxy)-2-methoxy-3-nitrobenzoic acid using palladium on carbon (Pd/C) yields 3-amino-5-hydroxy-2-methoxybenzoic acid. rsc.org

Ring-Substituted Analogues (e.g., 2-Methyl-3-nitrobenzoic acid, 3-Methoxy-2-nitrobenzoic acid, 4-Methoxy-3-nitrobenzoic acid)

A variety of ring-substituted analogues of this compound exist, where the positions of the methoxy and nitro groups, or the presence of other substituents, are altered. These structural isomers and analogues often exhibit distinct chemical and physical properties.

2-Methyl-3-nitrobenzoic acid : This analogue can be synthesized by the nitration of 2-methylbenzoic acid or the oxidation of 3-nitro-o-xylene. ontosight.aichemicalbook.com It is used as a starting material in the synthesis of methyl 2-methyl-3-nitrobenzoate and 2,3-unsubstituted indoles.

3-Methoxy-2-nitrobenzoic acid : Synthesized via the nitration of 3-methoxybenzoic acid, this compound is a precursor in pharmaceutical and materials chemistry. nih.gov Its nitro group can be reduced to an amino group.

4-Methoxy-3-nitrobenzoic acid : This isomer is used in the synthesis of various compounds, including potential anti-tumor agents. chemicalbook.comsigmaaldrich.com It can undergo reduction of the nitro group and esterification of the carboxylic acid group.

The acidity of these analogues can be influenced by the position of the electron-withdrawing nitro group relative to the carboxylic acid. quora.com

Table 3: Ring-Substituted Analogues

| Compound Name | CAS Number | Molecular Formula | Key Synthesis Route |

|---|---|---|---|

| 2-Methyl-3-nitrobenzoic acid | 1975-50-4 | C8H7NO4 | Nitration of 2-methylbenzoic acid. ontosight.ai |

| 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | C8H7NO5 | Nitration of 3-methoxybenzoic acid. |

| 4-Methoxy-3-nitrobenzoic acid | 89-41-8 | C8H7NO5 | Used in synthesis of antitumor agents. chemicalbook.com |

Hybrid Molecules and Conjugates

The concept of creating hybrid molecules involves covalently linking two or more distinct pharmacophores to generate a new single molecular entity. benthamscience.com This approach aims to combine the functionalities of the parent molecules, potentially leading to enhanced or novel biological activities. benthamscience.com

While specific examples of hybrid molecules directly incorporating this compound are not prevalent in the provided search results, the synthesis of hybrid molecules from related benzoic acid derivatives is documented. For instance, hybrid molecules have been synthesized by linking amoxicillin (B794) with derivatives of benzoic acid, resulting in compounds with improved antibacterial activity. researchgate.net Another example involves the synthesis of N-(2-methoxyphenyl)-4-methyl-3-nitrobenzamide, which itself can be considered a hybrid structure and is investigated for potential biological activities. The creation of such hybrid molecules often involves standard organic reactions like amidation to connect the different molecular fragments. researchgate.net

Spectroscopic Characterization and Analytical Methodologies for 2 Methoxy 3 Nitrobenzoic Acid

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular structure and purity of 2-Methoxy-3-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR spectra, the aromatic protons of this compound typically appear in the range of δ 7.36–8.28 ppm. The methoxy (B1213986) group protons are observed as a singlet around δ 4.08 ppm. One study reported the following shifts in deuterated chloroform (B151607) (CDCl₃): a triplet at δ 7.36 (t, 1H, J = 7.9), a doublet of doublets at δ 8.03 (dd, 1H, J = 8.1, 1.8), and another doublet of doublets at δ 8.28 (dd, 1H, J = 7.9, 1.8). The methoxy group appeared as a singlet at δ 4.08 (s, 3H).

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound in CDCl₃, characteristic peaks are observed at δ 63.1 (methoxy carbon), and in the aromatic region at δ 122.8, 126.8, 127.3, 134.7, 144.5, and 151.9. The carboxylic acid carbon appears at δ 164.9.

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| Shift (ppm) | Assignment |

| 8.28 | dd, 1H, J = 7.9, 1.8 |

| 8.03 | dd, 1H, J = 8.1, 1.8 |

| 7.36 | t, 1H, J = 7.9 |

| 4.08 | s, 3H |

Data sourced from a study on the synthesis of a related compound where this compound was a precursor.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, characteristic stretching vibrations are observed for the carboxylic acid O–H group, the carbonyl group (C=O), and the nitro group (NO₂). The broad O–H stretch of the carboxylic acid is a key feature. Diagnostic peaks for a related compound, 3-methoxy-2-nitrobenzoic acid, include vibrations for the nitro group at approximately 1520 cm⁻¹ and the carboxylic acid group around 1700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is influenced by the aromatic ring and the presence of the nitro and methoxy substituents.

Mass Spectrometry (MS, ESI-MS, LC-MS, GC-MS, Pyrolysis GC-MS, FTICR-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like this compound, often yielding the molecular ion peak. metwarebio.com For instance, ESI-MS can be used to confirm the molecular weight of the compound. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. jfda-online.com This is particularly useful for analyzing complex mixtures and for the quantitative determination of nitrobenzoic acids in environmental samples, such as groundwater. nih.gov A method using solid-phase extraction followed by LC-MS has been developed for the determination of five different nitrobenzoic acids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, although derivatization might be necessary to increase its volatility.

X-ray Crystallography (for structural determination of derivatives)

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC, RP-HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its variants, such as Reverse-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of this compound and its isomers. These techniques are instrumental in separating complex mixtures, monitoring reaction progress, and assessing purity.

For instance, the separation of the isomeric compound 3-Methoxy-2-nitrobenzoic acid has been achieved using a Newcrom R1 reverse-phase column. sielc.comsielc.com The mobile phase for this separation consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometric (MS) detection, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comsielc.com The adaptability of this method allows for scalability, making it suitable for both analytical and preparative separations to isolate impurities. sielc.comsielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) enables rapid analyses on UPLC systems. sielc.comsielc.com

In the context of synthesizing related compounds, HPLC is frequently used to monitor the conversion of starting materials and the formation of products. For example, during the preparation of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, HPLC analysis was employed to determine the ratio of isomers in the crude product and to assess the purity of the final compound after recrystallization. google.com In one instance, the isomer content was reduced to as low as 0.2-0.5% with a final purity of 99.3-99.4% as determined by HPLC. google.com

The versatility of HPLC is also demonstrated in the analysis of potential genotoxic impurities in active pharmaceutical ingredients, where methods are developed to detect and quantify related nitrobenzoic acid derivatives. asianpubs.org

Table 1: HPLC and UPLC Methods for Analysis of Methoxy Nitrobenzoic Acid Isomers

| Feature | Method 1: Analysis of 3-Methoxy-2-nitrobenzoic acid sielc.comsielc.com | Method 2: Analysis of 2-methoxy-3-nitro- Benzenamine sielc.com | Method 3: UPLC for General Analysis beilstein-journals.org |

| Technique | RP-HPLC | RP-HPLC | UPLC-ESI-MS |

| Stationary Phase | Newcrom R1 column | Newcrom R1 column | Not specified |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Ethanol (B145695)/Water mixture |

| Application | Analytical separation, preparative isolation of impurities, pharmacokinetics | Analytical separation, preparative isolation of impurities, pharmacokinetics | Monitoring of reaction products |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another key analytical technique for the characterization of this compound, particularly after derivatization. Due to the low volatility of carboxylic acids, they are often converted to more volatile esters prior to GC analysis.

A method for the quantitative determination of the related compound 2-methyl-3-nitrobenzoic acid involves esterification with diazomethane (B1218177) before analysis by GC. nih.gov This method utilizes a CP-Sil-43CB capillary column and a flame ionization detector (FID). nih.gov The high purity of compounds can be effectively analyzed using this GC method. nih.gov

GC is also used as a quality control measure to determine the purity of related compounds. For example, the purity of 4-Methoxy-2-nitrobenzoic acid is specified to be a minimum of 98.0% as determined by GC analysis. avantorsciences.com

Table 2: GC Method for a Related Nitrobenzoic Acid

| Parameter | Details nih.gov |

| Analyte | 2-Methyl-3-nitrobenzoic acid |

| Derivatization | Esterification with diazomethane |

| Column | CP-Sil-43CB capillary column (25 m x 0.32 mm i.d. x 0.2 µm) |

| Detector | Flame Ionization Detector (FID) |

| Quantification | Area normalization method |

| Reported Recovery | 99.81% |

| Reported RSD | 0.08% |

| Detection Limit | 3 x 10⁻¹¹ g |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique frequently used in the synthesis and purification of this compound and its derivatives. umass.edukyoto-u.ac.jp It is primarily used for monitoring the progress of chemical reactions, identifying the components in a mixture, and determining the purity of a compound. umass.edukyoto-u.ac.jp

In a typical TLC analysis, a silica (B1680970) gel plate serves as the stationary phase, and a solvent or a mixture of solvents acts as the mobile phase. umass.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. umass.edu Polar compounds, like carboxylic acids, generally have a stronger interaction with the polar silica gel and thus exhibit lower retardation factor (Rf) values, meaning they travel a shorter distance up the plate. wisc.edu The choice of the developing solvent is crucial; its polarity is adjusted to achieve optimal separation. umass.edu

For instance, in the synthesis of derivatives of this compound, TLC is used to track the reaction's progress. rsc.org Similarly, in the preparation of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, TLC was used for the detection of the intermediate product, 4-formyl-2-methoxy-3-nitroacetate. google.com The spots are visualized under UV light or by using an iodine chamber. rsc.org

The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. kyoto-u.ac.jpquora.com For example, 3-nitrobenzoic acid has been identified in a mixture with an Rf value of 0.14 using a 20% ethyl acetate (B1210297)/80% hexanes solvent system. scribd.com

Column Chromatography

Column chromatography is a preparative technique used for the purification of this compound and its derivatives on a larger scale than TLC. rsc.org Similar to TLC, it utilizes a solid adsorbent, typically silica gel, packed into a column. rsc.org

In several synthetic procedures involving derivatives of this compound, column chromatography is the method of choice for purification. rsc.orgresearchgate.net For example, in the synthesis of a diamine derivative, the final product was purified by column chromatography to yield a white solid. rsc.org The process involves passing a solution of the crude product through the column and eluting with a solvent system of appropriate polarity. researchgate.net The fractions are collected and analyzed (often by TLC) to isolate the pure compound. researchgate.net

Purity Assessment and Quantification Methods

The purity of this compound is critical for its intended applications. A combination of the chromatographic techniques mentioned above, along with other methods, is used for its assessment.

HPLC is a primary tool for quantifying the purity of this compound and its isomers, often providing purity levels with high precision. google.com For example, HPLC analysis of a synthesized batch of 3-hydroxy-4-methoxy-2-nitrobenzoic acid showed a purity of 99.4%. google.com

Gas chromatography is also employed for purity assessment, with some commercial grades of related methoxy nitrobenzoic acids specifying a minimum purity of 98.0% by GC. avantorsciences.com

Beyond chromatography, neutralization titration is a classic chemical method used to determine the purity of acidic compounds like this compound. This method is listed as a technique for purity assessment for 4-Methoxy-2-nitrobenzoic acid, with a minimum purity of 98.0%. avantorsciences.com

Advanced Analytical Methodologies

Advanced analytical methodologies, particularly hyphenated techniques, provide more comprehensive characterization of complex samples containing this compound and related compounds. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS), such as LC-QToF (Quadrupole Time-of-Flight), is a powerful tool for both the identification and quantification of these compounds, even at trace levels. kwrwater.nl

These advanced methods are particularly useful in environmental analysis and in studying the formation of disinfection by-products in water treatment, where various nitroaromatic compounds, including isomers of methoxy nitrobenzoic acid, may be present. kwrwater.nluva.nl

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Synthetic Intermediate

The primary role of 2-methoxy-3-nitrobenzoic acid in medicinal chemistry is as a key synthetic intermediate. chemimpex.comindiamart.com It is a precursor in the synthesis of more complex molecules that are evaluated for therapeutic potential. indiamart.com A critical transformation in its use is the reduction of the nitro group to an amino group (forming 2-amino-3-methoxybenzoic acid), which then allows for a wide array of chemical modifications. This amino derivative is a crucial component in the synthesis of various heterocyclic systems and other scaffolds of medicinal interest.

One notable application is in the synthesis of Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID). The synthesis of Niflumic acid and its derivatives often involves intermediates derived from related benzoic acid structures. pensoft.netgoogle.com For instance, 2-chloronicotinic acid is a key component in the synthesis of Niflumic acid, and the synthesis of such precursors can be related to the chemistry of substituted benzoic acids. google.com

The compound also serves as a starting material for various other bioactive molecules. For example, it is a precursor for synthesizing anthranilic acid derivatives, which have been investigated for their anticancer properties. google.com The strategic placement of the methoxy (B1213986) and nitro groups on the benzoic acid ring allows for controlled chemical reactions to build complex molecular architectures.

Development of Novel Drug Formulations

While this compound is primarily used as a synthetic intermediate rather than an active pharmaceutical ingredient (API) itself, its derivatives are central to the development of new drug candidates which are then formulated into various dosage forms. chemimpex.comindiamart.com The inherent properties of the molecules derived from this acid, such as their solubility and stability, are crucial considerations during the formulation development process. chemimpex.com Researchers leverage its structure to create new chemical entities with potential therapeutic uses, which subsequently undergo formulation studies. chemimpex.comindiamart.com

Derivatives as Biologically Active Molecules

A significant area of research involves the synthesis and biological evaluation of derivatives of this compound. By modifying its functional groups, scientists have developed a variety of compounds with promising pharmacological activities.

Anti-inflammatory Agents

Derivatives of this compound have shown potential as anti-inflammatory agents. chemimpex.com The core structure is a valuable scaffold for designing compounds that can modulate inflammatory pathways. For example, research into related methoxy benzoic acid derivatives has led to the development of compounds with significant anti-inflammatory effects. justdial.comjustdial.commdpi.com Some studies have shown that certain 1,3,4-oxadiazole (B1194373) derivatives bearing a methoxy-substituted phenyl ring exhibit notable anti-inflammatory activity by reducing edema in preclinical models. mdpi.com The anti-inflammatory properties of such derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX). mdpi.commdpi.com

Table 1: Anti-inflammatory Activity of Selected Methoxy-Substituted Benzoic Acid Derivatives

| Compound Class | Specific Derivative Example | Observed Activity | Reference |

| 1,3,4-Oxadiazoles | Derivative with methoxy phenyl substitution (Ox-6a) | Good anti-inflammatory activity with 74.52 ± 3.97% inhibition of edema. | mdpi.com |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Phenylacetamidosalicylic acid (PS3) | Significant reduction in painful activity, suggesting anti-inflammatory potential. | mdpi.com |

Analgesic Properties

The structural framework of this compound has been utilized to develop compounds with analgesic (pain-relieving) properties. chemimpex.com Derivatives of methoxy benzoic acid are known to exhibit analgesic effects, making them valuable in the formulation of medications for pain management. justdial.comjustdial.com The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves benzoic acid derivatives, which aim to provide pain relief with improved selectivity and fewer side effects. mdpi.com

Antimicrobial Activity

Derivatives incorporating the this compound scaffold have been investigated for their antimicrobial activity. Research has shown that related nitrobenzoic acid derivatives can exhibit inhibitory effects against various bacterial and fungal pathogens. wjbphs.com For instance, studies on 2-methoxy-5-nitrobenzoic acid demonstrated significant inhibition of bacterial growth for strains like Staphylococcus aureus and Escherichia coli. Similarly, novel chalcone (B49325) derivatives synthesized from related compounds have shown antimicrobial activity. smolecule.com The presence of the nitro group is often considered a key contributor to the antimicrobial effects of these compounds.

Table 2: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound | Target Microorganism | Observed Activity | Reference |

| 2-Methoxy-5-nitrobenzoic acid | Staphylococcus aureus, Escherichia coli | Significant inhibition of bacterial growth at concentrations >100 µg/mL. | |

| Chalcone derivatives (from related precursors) | Various microbes | Demonstrated antimicrobial activity. | smolecule.com |

| 2-aryl-3-nitro-2H-chromene derivatives | Staphylococcal strains | Potent anti-staphylococcal activities with MIC values of 1–8 μg/mL for tri-halogenated versions. | researchgate.net |

Anticancer/Antiproliferative Activity

The development of anticancer agents is another significant application for derivatives of this compound. google.com The core structure serves as a building block for synthesizing molecules with antiproliferative effects against various cancer cell lines. mdpi.com

Research has demonstrated that modifying the nitro group can lead to derivatives with enhanced cytotoxicity against cancer cells. For example, quinazolinone derivatives substituted with benzoic acid moieties have shown moderate to good anti-breast cancer activity in MTT assays against the MCF-7 cell line. derpharmachemica.com Specifically, a derivative named 4-(4-oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-2-methoxybenzoic acid (QZ 5) was among the compounds synthesized and evaluated. derpharmachemica.com Furthermore, anthranilic acid derivatives, which can be synthesized from precursors like this compound, have shown promising DNA binding activity and efficient anticancer activity in various cell lines, including those for colon, prostate, and breast cancer. google.com

Table 3: Anticancer/Antiproliferative Activity of Selected Derivatives

| Compound Class | Specific Derivative Example | Cancer Cell Line | Observed Activity | Reference |

| Quinazolinone Derivatives | 4-(4-oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-2-methoxybenzoic acid (QZ 5) | MCF-7 (Breast Cancer) | Evaluated for anti-breast cancer activity. | derpharmachemica.com |

| Anthranilic Acid Derivatives | [2-amino-4-(benzyloxy)-5-methoxyphenyl] [4-(2-methoxyphenyl)piperazino] methanone( 8a) | Various cell lines (colon, leukemia, prostate, etc.) | Exhibits in vitro anticancer activity. | google.com |

| Quinazoline Derivatives | Compound 17 (bearing a 2-methoxyphenyl substitution) | Various cancer cell lines | Displayed a remarkable antiproliferative profile. | mdpi.com |

Applications in the Development of 5-HT6 Receptor Ligands from Analogous Structures

While direct application of this compound in the synthesis of 5-HT6 receptor ligands is not extensively documented, its analogous structures are pivotal in the development of antagonists for the 5-HT6 receptor. This receptor is a target in the treatment of cognitive dysfunctions, particularly in diseases like schizophrenia and Alzheimer's disease. nih.govnih.gov

The general structure of many 5-HT6 receptor antagonists includes an arylsulfonyl moiety. nih.gov However, the core benzoic acid structure, with its potential for various substitutions, offers a template for designing new ligands. For instance, the strategic placement of functional groups on the phenyl ring can influence the molecule's affinity and selectivity for the 5-HT6 receptor. nih.govresearchgate.net The methoxy and nitro groups of this compound analogues can participate in hydrogen bonding and other interactions within the receptor's binding site. researchgate.net Research into structurally similar compounds, such as N-arylsulfonylindoles and aminopyrimidines, has provided insights into the pharmacophore required for 5-HT6 receptor antagonism. nih.govresearchgate.netmdpi.com These studies underscore the importance of the aromatic core and its substituents in achieving high binding affinity. nih.gov

Table 1: Examples of 5-HT6 Receptor Antagonists with Structural Similarities

| Compound | Key Structural Features | Receptor Affinity (pKi) | Reference |

|---|---|---|---|

| SB-271046 | Arylsulfonamide, Piperazine | 8.92 - 9.02 | |

| SB-399885 | Arylsulfonamide, Piperazine | 9.11 | nih.gov |

Role in the Synthesis of Antitubercular Agents from Related Scaffolds

The nitroaromatic scaffold, a key feature of this compound, is a cornerstone in the development of potent antitubercular agents. mdpi.comnih.gov This is largely due to the essential role of the nitro group in the mechanism of action against Mycobacterium tuberculosis. nih.gov Several studies have highlighted the importance of the nitro group in compounds that inhibit the enzyme DprE1, which is crucial for the synthesis of the mycobacterial cell wall. mdpi.com

Research has shown that derivatives of nitrobenzoic acid, particularly dinitrobenzamide and nitrobenzoate esters, exhibit significant activity against M. tuberculosis. mdpi.comnih.govacs.orgnih.gov For example, a library of 3,5-dinitrobenzamide (B1662146) derivatives showed promising results, with some compounds exhibiting activity comparable to the frontline drug isoniazid. mdpi.com Similarly, studies on nitrobenzoate esters revealed that aromatic nitro substitution is a key factor for their antitubercular activity. nih.gov The electronic character of the nitroaromatic ring, specifically an electron-deficient ring, is considered a central theme for the anti-TB activity of these compounds. acs.orgnih.govacs.org

While this compound itself is not directly cited as an antitubercular agent in the provided results, its structural motifs—the nitro group and the benzoic acid core—are integral to the design of new antitubercular drugs. For instance, the synthesis of novel benzimidazoles starting from 4-fluoro-3-nitrobenzoic acid has yielded compounds with potent activity against both sensitive and resistant strains of M. tuberculosis. nih.gov Furthermore, the synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as antitubercular agents highlights the utility of the methoxy-substituted aromatic scaffold in this therapeutic area. nih.gov

Table 2: Antitubercular Activity of Related Nitroaromatic Compounds

| Compound Class | Starting Material/Scaffold | Key Findings | Reference |

|---|---|---|---|

| Dinitrobenzamides | 3,5-Dinitrobenzoic acid | Activity comparable to isoniazid. mdpi.com | mdpi.com |

| Nitrobenzoate Esters | Nitro-derivatives of benzoic acid | Aromatic nitro substitution is crucial for activity. nih.gov | nih.gov |

| Nitroaromatic Sulfonamides and Esters | BTZ043 inspired scaffolds | Dinitro-substituted compounds were most active. acs.orgnih.gov | acs.orgnih.gov |

Utility in Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies

The defined structure of this compound and its derivatives makes them valuable tools in pharmacophore modeling and Structure-Activity Relationship (SAR) studies. These studies are essential for understanding how a molecule's chemical structure relates to its biological activity and for designing more potent and selective drugs. nih.govresearchgate.netiomcworld.com

Pharmacophore models identify the essential three-dimensional arrangement of functional groups necessary for biological activity. researchgate.net For derivatives of benzoic acid, key features often include hydrogen bond donors and acceptors (from the carboxylic acid and other substituents like the methoxy and nitro groups), aromatic rings for π-π stacking interactions, and hydrophobic groups. iomcworld.comresearchgate.net SAR studies on various classes of compounds, including those structurally related to this compound, have provided crucial insights. For example, in the development of antitubercular agents, SAR studies have consistently shown that the presence and position of nitro groups on the aromatic ring are critical for activity. acs.orgnih.gov Similarly, for anti-inflammatory agents, the nature and position of substituents on the benzoic acid ring influence their selectivity for cyclooxygenase enzymes. mdpi.com

In the context of 5-HT6 receptor ligands, SAR studies have helped to delineate the structural requirements for high affinity, such as the presence of an arylsulfonyl group and specific substitution patterns on the aromatic core. nih.gov The systematic modification of structures analogous to this compound allows researchers to build robust SAR models, which in turn guide the design of new compounds with improved therapeutic profiles. nih.govacs.org

Application in Prodrug Design and Delivery Strategies

The carboxylic acid group of this compound makes it an ideal candidate for prodrug design. cbspd.comnumberanalytics.com Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. nih.govijpsonline.comnih.gov This strategy is often employed to overcome challenges such as poor solubility, low permeability, chemical instability, and to improve drug delivery to the target site. nih.govmdpi.comnih.govmdpi.com

For carboxylic acid-containing drugs, a common prodrug approach is esterification. cbspd.comnih.govresearchgate.net By converting the polar carboxylic acid group into a less polar ester, the lipophilicity of the molecule can be increased, which often leads to improved absorption across biological membranes. nih.govresearchgate.net These ester prodrugs are typically designed to be hydrolyzed by esterase enzymes present in the plasma and other tissues, releasing the active carboxylic acid drug. cbspd.comijpsonline.com

The design of prodrugs based on scaffolds like this compound can be tailored to achieve specific therapeutic goals. For instance, in the context of antitubercular drugs, esterification of nitrobenzoic acids has been explored not only to improve pharmacokinetic properties but also as a strategy where the ester itself contributes to the activity profile. nih.gov The development of prodrugs is a chemistry-enabled approach that can enhance the therapeutic potential of a drug by improving its pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com

Table 3: Common Prodrug Strategies for Carboxylic Acids

| Prodrug Approach | Purpose | Mechanism of Action | Reference |

|---|---|---|---|

| Esterification | Increase lipophilicity, improve absorption | Enzymatic hydrolysis by esterases to release the active carboxylic acid. cbspd.comijpsonline.com | cbspd.comijpsonline.comresearchgate.net |

| Amide Formation | Modify properties (less common due to stability) | Enzymatic hydrolysis by amidases (less common in vivo). cbspd.com | cbspd.com |

Environmental Fate and Impact Research of 2 Methoxy 3 Nitrobenzoic Acid

Environmental Degradation Pathways

The degradation of 2-Methoxy-3-nitrobenzoic acid in the environment is expected to occur through several pathways, primarily biodegradation and phototransformation. The presence of the nitro group, methoxy (B1213986) group, and carboxylic acid group on the aromatic ring influences the compound's susceptibility to these degradation mechanisms.

Biodegradation

The biodegradation of nitroaromatic compounds is a critical process in their environmental removal. Microorganisms, including bacteria and fungi, have evolved diverse strategies to metabolize these substances. nih.gov

Aerobic Biodegradation: Under aerobic conditions, bacteria can utilize several enzymatic strategies to degrade nitroaromatic compounds. These can involve the reduction of the nitro group, or the removal of the nitro group as nitrite (B80452) via oxidative or reductive mechanisms. nih.gov For instance, some bacteria can employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the elimination of the nitro group. nih.gov The resulting catechols or other hydroxylated intermediates are then susceptible to ring cleavage and further degradation. One vendor notes that this compound is studied for its potential role in bioremediation processes, suggesting it may be susceptible to microbial degradation. chemimpex.com

Anaerobic Biodegradation: In anaerobic environments, the primary transformation of nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov This process can significantly alter the toxicity and mobility of the parent compound. For example, studies on 3-Nitrobenzoic acid have shown that its decomposition by soil microflora inoculum took longer than 64 days, suggesting that biodegradation in soil can be a slow process. echemi.com The resulting aminobenzoic acid may be more amenable to further degradation.

Fungal Degradation: Certain fungi, such as the white-rot fungus Phanerochaete chrysosporium, have demonstrated the ability to mineralize various nitroaromatic compounds, indicating another potential pathway for the degradation of this compound. nih.gov

Phototransformation (in air and water)

Phototransformation, or photolysis, is a significant abiotic degradation pathway for many aromatic compounds, particularly those containing nitro groups, when exposed to sunlight. enviro.wiki

Direct Photolysis: Compounds that absorb light in the ultraviolet (UV) range of the solar spectrum can undergo direct photolysis, where the absorbed energy leads to chemical transformation. enviro.wiki Munitions compounds with nitroaromatic structures are known to be susceptible to photolysis on soil surfaces and in surface water. enviro.wiki The photolysis of related compounds like 2,4-dinitroanisole (B92663) (DNAN) involves the displacement of nitro groups or the cleavage of the methoxy group. enviro.wiki The photolysis of TNT, another nitroaromatic compound, can lead to a variety of products through complex reaction pathways. enviro.wiki It is plausible that this compound would also undergo direct photolysis, potentially leading to denitrification, demethoxylation, or decarboxylation.

Indirect Photolysis: In natural waters, indirect photolysis can occur in the presence of photosensitizers such as natural organic matter. These sensitizers, upon absorbing sunlight, can generate reactive oxygen species like hydroxyl radicals, which can then react with and degrade the compound. researchgate.net Studies on the reaction of nitrate (B79036) radicals with various benzoic acid derivatives have shown that the presence of a methoxy group can influence the reaction rate. rsc.org

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain functional groups. For this compound, the ether (methoxy) and the carboxylic acid functionalities are generally stable to hydrolysis under typical environmental pH conditions. While the hydrolysis of ester derivatives of benzoic acids is a known degradation pathway, the methoxy group in this compound is an ether linkage, which is significantly more resistant to hydrolysis. google.com Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Adsorption and Desorption Studies in Soil and Water

The mobility of this compound in the environment is largely controlled by its adsorption to soil particles and sediments. This partitioning behavior is influenced by the compound's physicochemical properties and the characteristics of the soil, such as organic matter content and pH.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a more specific measure of a compound's sorption to soil organic carbon. The estimated Koc for 3-Nitrobenzoic acid is 240, which suggests moderate mobility in soil. echemi.com As an acid with a pKa likely similar to that of 3-Nitrobenzoic acid (pKa = 3.46), this compound will exist predominantly as an anion in most environmental soils and waters. echemi.comwikipedia.org Anionic forms generally exhibit lower adsorption to soil organic matter and clay surfaces compared to their neutral counterparts. echemi.com

The following table presents data for related compounds, which can be used to infer the potential adsorption behavior of this compound.

Table 1: Physicochemical Properties and Soil Adsorption of Related Benzoic Acid Derivatives